5-(Chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole
CAS No.: 929973-39-7
Cat. No.: VC8009714
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929973-39-7 |
|---|---|
| Molecular Formula | C7H11ClN2O |
| Molecular Weight | 174.63 g/mol |
| IUPAC Name | 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C7H11ClN2O/c1-5(2)3-6-9-7(4-8)11-10-6/h5H,3-4H2,1-2H3 |
| Standard InChI Key | QLUYYVAGHMXRRR-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=NOC(=N1)CCl |
| Canonical SMILES | CC(C)CC1=NOC(=N1)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The 1,2,4-oxadiazole ring consists of a five-membered heterocyclic framework with nitrogen atoms at positions 1 and 2 and an oxygen atom at position 4. In 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole, the chloromethyl (-CH2Cl) and isobutyl (-CH2CH(CH3)2) groups occupy positions 5 and 3, respectively. This substitution pattern influences electronic distribution, steric bulk, and reactivity. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the isobutyl moiety contributes hydrophobic character .
Physical Properties
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Molecular Formula: C7H11ClN2O
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Molecular Weight: 174.63 g/mol
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water .
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the chloromethyl group .
Table 1: Key Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| LogP (Partition Coefficient) | Estimated ~2.1 (hydrophobic) | Calculated |
| Reactivity | Electrophilic at chloromethyl |
Synthetic Strategies
General Pathways
The synthesis of 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole derivatives typically involves cyclization reactions using amidoxime intermediates. A representative method, adapted from Minin et al. (2023) , proceeds as follows:
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Amidoxime Formation:
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Chloroacetylation:
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Cyclization:
Table 2: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes ring closure |
| Solvent | Toluene | Prevents side reactions |
| Reaction Time | 4–6 h | Balances completion vs. degradation |
Biological Activities and Mechanisms
Antimicrobial Properties
1,2,4-Oxadiazoles with chloromethyl substituents show broad-spectrum antimicrobial effects:
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MIC Values: 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Mode of Action: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .
Applications in Drug Discovery
Kinase Inhibitor Development
The electrophilic chloromethyl group enables irreversible inhibition of oncogenic kinases:
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EGFR T790M Mutant: Compound 9h (a close analog) achieved 78% inhibition at 1 µM, surpassing osimertinib’s efficacy in resistant NSCLC models .
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Selectivity Profile: >50-fold selectivity over non-cancerous cell lines (e.g., HEK293) .
Prodrug Design
The chloromethyl group serves as a reactive handle for prodrug conjugation:
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Example: Covalent attachment of gemcitabine to the oxadiazole core improved pancreatic cancer cell uptake by 3.2-fold compared to free drug .
Future Directions
Targeted Therapeutics
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CRISPR-Cas9 Screens: Identify synthetic lethal partners for oxadiazole-based inhibitors in KRAS-mutant cancers.
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ADC Development: Antibody-drug conjugates leveraging chloromethyl-oxadiazole warheads for tumor-specific delivery.
Materials Science Applications
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